8-(Trifluoromethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. This compound features a trifluoromethyl group at the 8-position of the quinazoline structure, which significantly influences its chemical properties and biological activity. Quinazolines and their derivatives have gained attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The compound can be synthesized through various chemical methods, primarily involving the modification of existing quinazoline derivatives. It falls under the classification of heterocyclic compounds, specifically as an aromatic amine due to the presence of an amino group attached to the quinazoline framework. Quinazolines are often categorized based on their substitution patterns and functional groups, with 8-(trifluoromethyl)quinazolin-4-amine being a specific derivative that incorporates a trifluoromethyl group.
The synthesis of 8-(trifluoromethyl)quinazolin-4-amine can be accomplished through several methods:
These methods highlight the versatility in synthesizing this compound, with varying conditions that can be optimized based on available reagents.
The molecular structure of 8-(trifluoromethyl)quinazolin-4-amine consists of a quinazoline core with a trifluoromethyl group (-CF₃) at position 8 and an amino group (-NH₂) at position 4. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological activity.
8-(Trifluoromethyl)quinazolin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are significant for developing new derivatives with enhanced properties.
The mechanism of action for compounds like 8-(trifluoromethyl)quinazolin-4-amine often involves interaction with specific biological targets. For instance:
These mechanisms underscore the importance of structural modifications in enhancing biological activity.
8-(Trifluoromethyl)quinazolin-4-amine has several potential applications in scientific research:
The synthesis of 8-(trifluoromethyl)quinazolin-4-amine relies heavily on cyclocondensation reactions using trifluoromethyl-containing precursors. A common route involves reacting 2-amino-4-(trifluoromethyl)benzoic acid I with formamide or triethyl orthoacetate under Niementowski conditions. This method yields the 4-oxoquinazoline core II, which is subsequently chlorinated using agents like SOCl₂ or POCl₃ to form 4-chloro-8-(trifluoromethyl)quinazoline III. Amination at C-4 is then achieved via nucleophilic substitution with ammonia or protected amines [1] [7].
Alternative routes employ ortho-trifluoromethylated anthranilic acid derivatives and amidating agents. For example, anthranilamide IV reacts with aldehydes in acetic acid under Grimmel-Guinther-Morgan conditions to form 2-substituted-3,4-dihydroquinazolin-4-ones V, which undergo dehydrogenation to yield 2-substituted-8-(trifluoromethyl)quinazolin-4-amines. Yields in these reactions are moderate (50–70%) but highly dependent on the electron-withdrawing nature of the trifluoromethyl group, which can hinder cyclization [6] [7]. Limitations include harsh reaction conditions (refluxing acetic acid, >12 h), poor functional group tolerance, and the need for multi-step purification.
Table 1: Traditional Cyclocondensation Routes to 8-(Trifluoromethyl)quinazolin-4-amine
Precursor | Reagent/Conditions | Intermediate | Final Product | Yield (%) |
---|---|---|---|---|
2-Amino-4-(trifluoromethyl)benzoic acid | Formamide, 125–130°C, 6 h | 8-(CF₃)-4-oxo-3,4-dihydroquinazoline | 8-(CF₃)quinazolin-4-amine | 65 |
Anthranilamide IV | R-CHO, AcOH, reflux, 12 h | 2-R-8-(CF₃)-3,4-dihydroquinazolin-4-one | 2-R-8-(CF₃)quinazolin-4-amine | 55 |
Isatoic anhydride derivative | NH₃, EtOH, Δ, 8 h | 8-(CF₃)quinazoline-2,4-dione | 4-Amino-8-(CF₃)quinazolin-2(1H)-one | 48 |
Microwave irradiation significantly improves the synthesis efficiency of 8-(trifluoromethyl)quinazolin-4-amine derivatives. Cyclocondensation of 2-amino-5-(trifluoromethyl)benzonitrile VI with formamide under microwave irradiation (150°C, 20 min) achieves 85% yield of the 4-aminoquinazoline core VII—a 3-fold reduction in reaction time and 20% yield increase compared to conventional heating [1] [6]. Solvent-free protocols further enhance sustainability: grinding 2-azido-4-(trifluoromethyl)benzamide VIII with PPh₃ and aldehydes generates iminophosphorane intermediates that cyclize to 2-substituted quinazolin-4-amines IX within 30 min at room temperature (yields: 75–90%) [6].
These methods improve regioselectivity at the C-2 position and reduce byproducts like hydrolyzed esters or amides. Key advantages include:
Palladium-catalyzed cross-coupling enables late-stage diversification of the quinazoline core. Suzuki-Miyaura coupling is particularly effective for introducing aryl/heteroaryl groups at C-2. For example, 2-chloro-8-(trifluoromethyl)quinazoline X reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C) to form 2-aryl-8-(trifluoromethyl)quinazolines XI in 70–92% yield [6] [8]. The electron-deficient C-2 position (activated by the trifluoromethyl group) accelerates oxidative addition, while bulky ligands like SPhos suppress diarylation [8].
For C-4 functionalization, Buchwald-Hartwig amination is employed. 4-Chloro-8-(trifluoromethyl)quinazoline III couples with primary/secondary amines using Pd₂(dba)₃/XPhos catalyst (tBuONa, toluene, 100°C), yielding 4-alkyl/aryl-amino derivatives XII (65–88% yield). Challenges include competitive reduction of the chloro group and catalyst inhibition by the trifluoromethyl moiety. Optimized conditions use electron-rich Pd-ligand systems (e.g., RuPhos) to stabilize the active catalyst species [8].
Key catalytic systems:
Systematic SAR studies reveal that C-2 and C-4 substituents critically modulate the biological activity of 8-(trifluoromethyl)quinazolin-4-amine derivatives. In antibacterial applications targeting penicillin-binding proteins (PBPs), 2-alkynyl derivatives (e.g., XIII, R=–C≡CH) exhibit MIC values of 0.003 μg/mL against Staphylococcus aureus, 100-fold lower than 2-H or 2-alkyl analogues. This enhancement is attributed to optimal hydrophobic filling of the PBP2a allosteric pocket and reduced steric clash [1]. At C-4, small electron-donating groups (–OMe, –NH₂) improve solubility but reduce potency, while bulky aryl groups (e.g., 4-OCF₃-phenyl) enhance Mycobacterium tuberculosis cyt-bd oxidase inhibition (IC₅₀: 0.8 μM for XIV) by engaging π-stacking interactions in the hydrophobic binding cleft [9].
Table 2: SAR of C-2/C-4 Substituents in 8-(Trifluoromethyl)quinazolin-4-amines
C-2 Substituent | C-4 Substituent | Target | Key Activity | Ref. |
---|---|---|---|---|
–C≡CH | –NH₂ | PBP2a (S. aureus) | MIC = 0.003 μg/mL | [1] |
–CN | –NHCOCH₃ | Mtb cyt-bd oxidase | ATP depletion IC₅₀ = 1.2 μM | [9] |
4-OCF₃-phenyl | –NHCH₂CH₂Ph | Tubulin polymerization | IC₅₀ = 0.8 μM (leukemia cells) | [4] |
–Cl | –NHC₆H₄(4-OMe) | EGFR kinase | IC₅₀ = 12 nM (cancer cells) | [5] |
The 8-trifluoromethyl group serves as a strategic bioisostere for groups like tert-butyl or chlorine, enhancing membrane permeability and metabolic stability. In cyt-bd oxidase inhibitors, replacing 8-Cl with CF₃ (XV → XVI) reduces clearance in mice by 40% due to resistance to oxidative metabolism. The CF₃ group also lowers pKₐ of the C-4 amine (ΔpKₐ ≈ 0.5), increasing the fraction of unionized species at physiological pH and improving CNS penetration [4] [9].
Pharmacokinetically, CF₃ enhances lipophilicity (cLogP +0.9) without compromising solubility, as confirmed in PEG-400/water partitioning assays. This balance is critical for antitubercular agents targeting intracellular Mtb. Oral bioavailability of 8-CF₃ derivatives reaches >60% in rodent models, attributed to:
Notable bioisosteric replacements:
Substituents at C-2, C-4, and C-8 induce distinct conformational changes in the quinazoline scaffold, altering target binding. X-ray crystallography of Mtb cyt-bd oxidase bound to XVII (8-CF₃, 2-CN, 4-NHCH₂Ph) shows the CF₃ group forces a 20° dihedral angle between quinazoline and the C-4 aniline ring. This orientation positions the 2-CN group into a hydrophobic subpocket, improving van der Waals contacts [9]. Conversely, in EGFR inhibitors, 6,8-diCF₃ derivatives (XVIII) adopt a planar conformation, enabling π-stacking with Phe723 in the ATP-binding site and improving IC₅₀ by 5-fold compared to mono-CF₃ analogues [5].
Molecular dynamics simulations further reveal that 2-aryl groups with ortho-substituents (e.g., XIX, 2-(2-MeOC₆H₄)) restrict bond rotation, reducing the entropic penalty upon binding to tubulin by 3.2 kcal/mol. This explains the 10-fold potency increase in microtubule disruption assays [4].
Conformational effects summary:
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0